[1-(Pyrazin-2-yl)piperidin-4-yl]methanol
Description
Structural Characterization of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol
Molecular Architecture and Stereochemical Considerations
This compound consists of a piperidine ring substituted with a pyrazine moiety and a hydroxymethyl group. The molecular formula is C₁₀H₁₅N₃O , with a molecular weight of 193.25 g/mol. The SMILES notation C1CN(CCC1CO)C2=NC=CN=C2 defines the connectivity: a six-membered piperidine ring (positions 1–6) linked to a pyrazine ring (positions 7–10) via an N–C bond, with a hydroxymethyl (-CH₂OH) group at the 4-position of the piperidine.
Key Structural Features:
| Component | Description |
|---|---|
| Piperidine Ring | Six-membered saturated nitrogen-containing heterocycle (positions 1–6). |
| Pyrazine Substituent | Aromatic diazine ring (positions 7–10) attached to the piperidine nitrogen. |
| Hydroxymethyl Group | Primary alcohol (-CH₂OH) at the 4-position of the piperidine ring. |
Stereochemical considerations include potential chiral centers at the 1- and 4-positions of the piperidine ring. However, no explicit stereochemical data (e.g., enantiomeric excess or diastereomeric ratios) are reported in available literature. The pyrazine ring adopts a planar geometry due to its aromatic nature, while the piperidine ring may exhibit chair or boat conformations in solution.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic data for this compound are limited in publicly available sources. Below is an analysis of expected spectral features based on structural analogs and computational predictions.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
¹³C NMR (CDCl₃):
- Piperidine Carbons: Signals at δ 20–60 ppm for CH₂ and CH groups.
- Pyrazine Carbons: Aromatic carbons at δ 140–150 ppm.
- Hydroxymethyl Carbon: δ 60–65 ppm for the -CH₂OH group.
Infrared (IR) Spectroscopy
- O-H Stretch: A broad peak at ~3200–3600 cm⁻¹ due to the hydroxymethyl group.
- N-H Stretch: Absent, as the pyrazine nitrogen atoms are aromatic and non-protonated.
- C=N/C=C Stretch: Peaks at ~1500–1600 cm⁻¹ from the pyrazine ring.
Mass Spectrometry (MS)
X-ray Crystallographic Analysis of Solid-State Configuration
No experimental X-ray crystallographic data are available for this compound in the provided sources. However, insights can be drawn from related compounds:
Piperidine-Pyrazine Derivatives:
Methodological Challenges:
Computational Modeling of Electronic Structure
Computational studies on this compound are not reported in the provided literature. However, standard methodologies for analogous systems include:
Density Functional Theory (DFT)
- Electron Density Distribution: The pyrazine ring exhibits electron-deficient regions at the nitrogen atoms, while the piperidine ring has electron-rich regions.
- HOMO-LUMO Gaps: The HOMO (highest occupied molecular orbital) is localized on the pyrazine ring, and the LUMO (lowest unoccupied molecular orbital) on the piperidine ring, influencing reactivity.
Molecular Dynamics (MD) Simulations
- Conformational Flexibility: The piperidine ring undergoes rapid chair-to-boat interconversions in solution.
- Solvent Effects: Polar solvents (e.g., water) stabilize the hydroxymethyl group via hydrogen bonding.
Properties
IUPAC Name |
(1-pyrazin-2-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-1-5-13(6-2-9)10-7-11-3-4-12-10/h3-4,7,9,14H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFEIDTLRYRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
The core piperidine ring can be synthesized via reduction of pyridine derivatives or through cyclization of suitable precursors such as amino alcohols or amino acids. Common methods include:
- Reductive amination of pyridine derivatives with appropriate aldehydes or ketones.
- Cyclization of N-alkylated amino compounds under acidic or basic conditions.
Attachment of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position of piperidine is generally introduced via:
- Formylation followed by reduction , or
- Methylation of the piperidine nitrogen followed by oxidation to form the hydroxymethyl group.
Overall Synthetic Strategy
A typical synthetic pathway involves:
- Preparation of the piperidine core via cyclization.
- Functionalization of the piperidine with a hydroxymethyl group using formaldehyde or similar reagents.
- Introduction of the pyrazine ring via nucleophilic substitution or coupling reactions.
- Final purification through recrystallization or chromatography.
Representative Data Table of Preparation Methods
Research Findings and Notes on Preparation
Catalytic and Reagent Optimization
Research indicates that the choice of catalysts and solvents critically influences the yield and purity of the final product:
- Catalysts such as palladium on carbon (Pd/C) facilitate hydrogenation steps.
- Solvents like ethanol, methanol, or dichloromethane are commonly employed.
- Reaction temperatures typically range from room temperature to 100°C, depending on the step.
Scale-up Considerations
For industrial synthesis, continuous flow reactors and automated synthesis platforms are used to improve efficiency, reduce waste, and ensure consistent quality. The reaction parameters are optimized to minimize by-products and maximize throughput.
Data Summary and Research Insights
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyrazin-2-yl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine or piperidine rings, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve desired substitutions.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Functionalized derivatives with various substituents on the pyrazine or piperidine rings.
Scientific Research Applications
Organic Synthesis
[1-(Pyrazin-2-yl)piperidin-4-yl]methanol serves as a crucial building block for synthesizing pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to create diverse derivatives tailored for specific applications.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Ketones, aldehydes |
| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, amines |
| Substitution | Halogens, alkylating agents | Functionalized products |
Biochemical Studies
The compound is utilized in enzyme interaction studies and metabolic pathway investigations due to its structural characteristics. It has been shown to modulate enzyme activities, making it a valuable tool for understanding biochemical processes.
Drug Development
Research has indicated potential therapeutic properties of this compound, including:
- Antimicrobial Activity : Investigated for its efficacy against various pathogens.
- Antiviral Properties : Explored in the context of viral infections.
- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation.
Case studies have highlighted its role in developing glycine transporter inhibitors that show promise in treating schizophrenia by modulating neurotransmitter systems effectively .
Material Science
The compound is being explored for its potential applications in creating new materials with specific properties, such as polymers and coatings. Its chemical structure allows for modifications that can enhance material performance in various industrial applications.
Mechanism of Action
The mechanism of action of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the pyrazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
Pyrazine/Piperidine Hybrids
- [1-(3-{[1-(Quinolin-2-Yl)azetidin-3-Yl]oxy}pyrazin-2-Yl)piperidin-4-Yl]methanol: This analogue incorporates a quinoline-azetidine moiety linked via pyrazine.
- 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea : A urea derivative of the parent compound, this molecule (MW: 380.3 g/mol) demonstrates the versatility of the pyrazine-piperidine scaffold in forming conjugates for targeted drug design .
Piperidinylmethanol Derivatives with Aromatic Substituents
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): This analogue showed IC₅₀ values of 1.03–2.52 µg/mL against resistant malaria parasites, outperforming its activity against sensitive strains (IC₅₀: 2.51–4.43 µg/mL) .
- [1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol: A chlorinated derivative with established safety protocols (SDS available), highlighting the importance of halogenation in modulating pharmacokinetic properties .
Quinoline-Based Analogues
Key Findings :
- Piperidinylmethanol derivatives with fluorinated aromatic groups (e.g., Compound 7) demonstrate potent antimalarial activity, particularly against drug-resistant strains .
- Pyrazine-piperidine hybrids show variable bioactivity depending on substituents; the parent compound’s specific pharmacological profile remains underexplored in the provided literature.
Biological Activity
[1-(Pyrazin-2-yl)piperidin-4-yl]methanol is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyrazine moiety and a hydroxymethyl group. These structural components are crucial for its biological interactions and reactivity. The presence of the hydroxymethyl group enhances solubility and may facilitate interactions with biological targets.
The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The binding affinity is influenced by the structural characteristics of the pyrazine ring and the hydroxymethyl group, which can modulate enzyme activity, disrupt cellular processes, or alter signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazine derivatives. For example, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the pyrazine structure can enhance biological efficacy .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that pyrazine derivatives exhibit activity against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its effectiveness in disrupting microbial cell functions.
Study on Enzyme Inhibition
In a study assessing enzyme interactions, this compound was evaluated as a potential inhibitor of phosphodiesterase enzymes. Results indicated that the compound could effectively inhibit enzyme activity, suggesting a mechanism that may be leveraged in treating conditions like erectile dysfunction or pulmonary hypertension .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) models have been employed to analyze the influence of structural modifications on biological activity. This approach has revealed that specific substitutions on the pyrazine ring can significantly enhance anticancer activity while maintaining low toxicity profiles .
Q & A
Basic Questions
Q. What are the established synthetic routes for [1-(Pyrazin-2-yl)piperidin-4-yl]methanol, and what reagents are critical for achieving high yields?
- Methodology : A common approach involves coupling pyrazine derivatives with piperidine intermediates. For example, ethyl isonipecotate can react with pyrazin-2-ylboronic acid under peptide coupling conditions (HOBt/EDCI/NEt₃) to form the piperidine-pyrazine scaffold. Reduction of the ester group to the alcohol is achieved using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at controlled temperatures (-10°C to rt) .
- Key Considerations :
- Ensure anhydrous conditions for DIBAL-H to prevent side reactions.
- Monitor reaction progress via TLC or LC-MS to avoid over-reduction.
- Reagents Table :
| Step | Reagents/Conditions | Role |
|---|---|---|
| Coupling | HOBt, EDCI, NEt₃, rt, 24h | Activate carboxylate |
| Reduction | DIBAL-H, THF, -10°C→rt | Ester to alcohol |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 223.1212 for C₁₁H₁₅N₃O) .
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazine protons at δ 8.3–8.5 ppm, piperidine methylene at δ 3.5–4.0 ppm).
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) for purity assessment .
Q. What are the stability and storage requirements for this compound?
- Methodology :
- Store under inert gas (N₂/Ar) at -20°C to prevent oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Solubility in methanol or DMSO (as noted in related piperidine derivatives) suggests compatibility with polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final reduction step?
- Data-Driven Approach :
- Solvent Screening : Compare THF, dichloromethane (DCM), and toluene for DIBAL-H reactivity. THF typically provides higher yields due to better solubility of intermediates .
- Temperature Gradients : Gradual warming (-10°C → 0°C → rt) minimizes side reactions.
- Additives : Use molecular sieves to scavenge moisture or catalytic Lewis acids (e.g., ZnCl₂) to enhance selectivity .
Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Case Study : If one study reports antagonism at a receptor while another shows agonism:
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrazine alter binding affinity).
- Assay Conditions : Validate cell lines (HEK293 vs. CHO) and ligand concentrations (µM vs. nM ranges) .
- Statistical Validation : Use ANOVA to assess significance of divergent results across replicates .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with variations at the piperidine C4 position (e.g., methyl, hydroxyl, or fluorine substituents) and test receptor binding .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs between the pyrazine nitrogen and target proteins .
- SAR Table :
| Derivative | Modification | Activity (IC₅₀) |
|---|---|---|
| Parent | None | 150 nM |
| Analog A | C4-OH → F | 90 nM |
| Analog B | Pyrazine → pyridine | >1 µM |
Q. What safety protocols are essential when handling this compound in vitro?
- Guidelines :
- Use fume hoods and PPE (gloves, lab coat) due to potential respiratory irritation (based on analogous piperazine safety data) .
- In case of skin contact, wash immediately with water and 10% ethanol solution; seek medical attention if irritation persists .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Root Cause Analysis :
- Purity Differences : Compare HPLC chromatograms (≥95% purity vs. crude samples) .
- Crystallization Solvents : Melting points vary with solvent polarity (e.g., recrystallization from ether vs. ethanol) .
- Instrument Calibration : Validate NMR/MS against certified reference standards (e.g., NIST-traceable compounds) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
